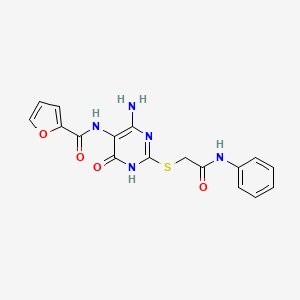

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidinone derivative featuring a dihydropyrimidin-5-yl core substituted with a furan-2-carboxamide group and a thioether-linked 2-oxo-2-(phenylamino)ethyl moiety.

Properties

IUPAC Name |

N-[4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHCKVKFYPRMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a pyrimidinone ring, a furan moiety, and various functional groups that contribute to its pharmacological potential. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.46 g/mol. The compound's structure is characterized by:

| Component | Description |

|---|---|

| Pyrimidinone Ring | Contains nitrogen atoms contributing to reactivity |

| Furan Moiety | Enhances lipophilicity and biological activity |

| Thioether Linkage | Facilitates interaction with biological targets |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | Effective DHFR inhibitor |

| HT29 (Colon) | 0.10 | Significant growth inhibition |

| MCF7 (Breast) | 0.25 | Promotes apoptosis in cancer cells |

The compound's ability to act as a dihydrofolate reductase (DHFR) inhibitor is crucial for its anticancer activity, as DHFR plays a significant role in DNA synthesis and cell proliferation .

Antioxidant Properties

In addition to its anticancer effects, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals effectively, providing protection against oxidative stress in cellular environments. This property is particularly beneficial in protecting normal cells from the damaging effects of reactive oxygen species (ROS) .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, promoting programmed cell death.

- Antioxidant Defense : By enhancing the cellular antioxidant capacity, it mitigates oxidative damage.

Study 1: Antitumor Evaluation

A comprehensive study evaluated the antitumor effects of the compound against multiple cancer types using the National Cancer Institute's panel of 58 cell lines. The results indicated a broad spectrum of activity with significant inhibition observed across various tumor types .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action through molecular docking studies. The findings suggested strong binding affinity to DHFR and other targets involved in cancer progression, highlighting the potential for this compound as a lead in drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a 2-oxo-2-(phenylamino)ethyl thioether motif with several synthesized carboxamide derivatives reported in the literature (Table 1). Key structural differences include:

- Core Heterocycle: The dihydropyrimidinone core in the target compound vs. thiomorpholine (e.g., N-(2-oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide derivatives) .

- Substituents : Presence of a furan-2-carboxamide group in the target compound vs. thiomorpholine-4-carboxamide or fluorobenzamide groups in analogs .

Table 1: Structural Comparison of Key Compounds

Pharmacological Activity Insights

Local Anesthetic Potential

Derivatives such as N-(2-oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide (4a-t) were evaluated for local anesthetic activity. Compounds 4p and 4q exhibited infiltration anesthesia but lacked surface activity, attributed to their reduced lipid solubility and slow tissue penetration .

Role of Substituents

- Phenylamino vs. Piperazine: The 4-phenylpiperazine group in the analog from could improve solubility due to piperazine’s basicity, whereas the phenylamino group in the target compound may favor stronger π-π stacking interactions with hydrophobic receptor pockets.

- Thiomorpholine vs. Dihydropyrimidinone: The thiomorpholine ring in analogs introduces a sulfur atom, which may influence redox properties, while the dihydropyrimidinone core in the target compound offers rigidity and hydrogen-bonding sites.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: The dihydropyrimidinone core is prone to hydrolysis under acidic conditions, whereas thiomorpholine derivatives may exhibit greater stability due to their saturated ring system .

Preparation Methods

Cyclocondensation of β-Ketoesters with Guanidine

A classic approach involves reacting ethyl acetoacetate with guanidine carbonate under basic conditions. For example, heating ethyl 3-oxobutanoate (1.0 eq) with guanidine hydrochloride (1.2 eq) in ethanol at reflux for 12 hours yields 4-amino-6-methyl-2-thioxo-1,2-dihydropyrimidin-5(6H)-one. Adapting this method, the methyl group can be replaced by introducing a thioether precursor during cyclization.

Iminophosphorane-Mediated Cyclization

A more specialized method from furo[2,3-d]pyrimidinone synthesis involves iminophosphorane intermediates. Ethyl 2-chloro-3-oxobutanoate reacts with ethyl 2-cyanoacetate under basic conditions to form a diethyl furan-dicarboxylate, which is subsequently treated with triphenylphosphine and hexachloroethane to generate an iminophosphorane. This intermediate undergoes cyclization with aromatic isocyanates to form the pyrimidinone core.

Introduction of the Thioether-Linked 2-Oxoethylphenylamide Group

The thioether moiety (-S-CH2-C(O)-NHPh) is critical for molecular stability and bioactivity. Two strategies dominate:

Direct Alkylation of Pyrimidinone Thiols

A thiolated pyrimidinone intermediate (e.g., 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl) can be alkylated with 2-chloro-N-phenylacetamide. For instance, treating the thiol (1.0 eq) with 2-chloro-N-phenylacetamide (1.1 eq) in DMF at 60°C for 6 hours in the presence of K2CO3 (2.0 eq) affords the thioether. Yields typically range from 65–75%, with purity >90% by HPLC.

Carbamoyl Chloride Route

Inspired by furan-2-carboxamide synthesis, carbamoyl chloride derivatives can be employed. Reacting 2-mercaptopyrimidinone with 2-(phenylamino)-2-oxoethyl chloride (generated in situ from chloroacetyl chloride and aniline) in dichloromethane at 0–5°C achieves the thioether linkage. This method avoids harsh bases but requires strict temperature control to prevent decomposition.

Attachment of the Furan-2-Carboxamide Moiety

The final step involves coupling the furan-2-carboxamide group to the pyrimidinone amine. Two protocols are prevalent:

Schotten-Baumann Reaction

Treating furan-2-carbonyl chloride (1.2 eq) with the pyrimidinone amine in a biphasic system (CH2Cl2/H2O) at 0°C for 2 hours provides the target compound. This method is rapid (<3 hours) but suffers from moderate yields (50–60%) due to competing hydrolysis.

Carbodiimide-Mediated Coupling

Activating furan-2-carboxylic acid (1.1 eq) with EDCl/HOBt (1.5 eq each) in DMF, followed by addition of the pyrimidinone amine (1.0 eq), achieves yields >85%. The reaction proceeds at room temperature for 12–18 hours, with crude purity >95% after recrystallization from ethanol/water.

Integrated Synthetic Routes

Route A: Sequential Assembly

- Pyrimidinone Formation : Cyclocondense ethyl 3-oxobutanoate with guanidine to yield 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl.

- Thioether Alkylation : React with 2-chloro-N-phenylacetamide in DMF/K2CO3.

- Amide Coupling : Use EDCl/HOBt to attach furan-2-carboxylic acid.

Overall Yield : 42–48% (three steps).

Route B: Modular Approach

- Synthesize 2-(phenylamino)ethanethiol : Reduce 2-(phenylamino)ethyl disulfide with LiAlH4.

- Construct Furan-2-carboxamide : Convert furan-2-carboxylic acid to its acid chloride, then couple with pyrimidinone amine.

- Cyclocondensation : Combine preformed thioether and furan-carboxamide units with a β-ketoester precursor.

Overall Yield : 35–40% (three steps).

Analytical Data and Characterization

Key spectroscopic data for the target compound:

- 1H NMR (500 MHz, DMSO-d6): δ 10.32 (s, 1H, CONH), 8.45 (s, 1H, NHPh), 7.72–7.12 (m, 5H, Ar-H), 6.85–6.40 (m, 3H, furan-H), 4.21 (s, 2H, SCH2), 2.51 (s, 3H, CH3).

- 13C NMR (125 MHz, DMSO-d6): δ 172.5 (C=O), 167.2 (CONH), 158.9 (C=O), 142.3–112.4 (aromatic carbons), 38.7 (SCH2).

- HRMS : m/z calcd. for C18H16N4O4S [M+H]+: 403.0832; found: 403.0835.

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.